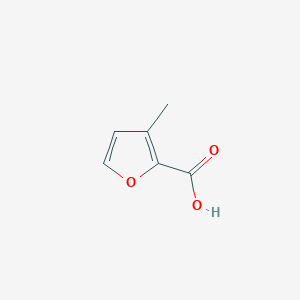
3-Methyl-2-furoic acid
Cat. No. B189696
M. Wt: 126.11 g/mol
InChI Key: BNYIQEFWGSXIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06020329
Procedure details


3-Methyl-2-furoic acid (5g) in ethyl acetate (100ml) and 5% rhodium on charcoal catalyst (0.5g) were hydrogenated at ambient temperature and the atmosphere for 6-7h. The catalyst was filtered off and replaced with a further quantity (lg) of catalyst. The reaction mixture was hydrogenated for a further 7h. This procedure was repeated again until no more hydrogen was absorbed. After filtration through kieselguhr and removal of solvent under reduced pressure, the title compound was obtained as a colourless oil (5.096g, quant.); vmax (CH2Cl2) 3674, 3377(br), 1770 and 1722cm-1 ; δH (CHCl3) 1.08 (3H, d, J 7.1Hz), 1.72 (1H, m), 2.16 (1H, m), 2.68 (1H, m), 3.94 (1H, m), 4.18 (1H, m), 4.47 (1H, d, J 7.5Hz) and 9.42 (1H, v. br s, exch). [Mass spectrum: +ve ion (ammonia) MNH4+ (148)].



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=[O:8]>C(OCC)(=O)C.[Rh]>[CH3:1][CH:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]([OH:9])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(OC=C1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Rh]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were hydrogenated at ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was hydrogenated for a further 7h
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was absorbed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
through kieselguhr and removal of solvent under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
